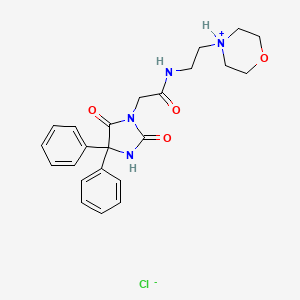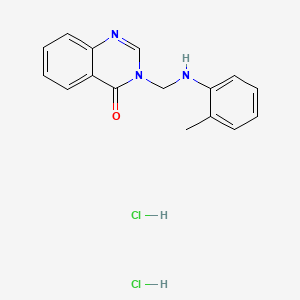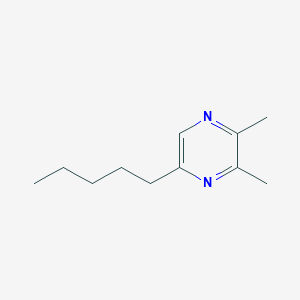
2,3-Dimethyl-5-pentylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-5-pentylpyrazine is an organic compound with the molecular formula C₁₁H₁₈N₂. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a nitrogen atom at positions 1 and 4 of the six-membered ring. This compound is known for its distinctive odor and is often found in various natural sources, including certain foods and insect secretions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-pentylpyrazine can be achieved through several methods, including the alkylation of pyrazine derivatives. One common approach involves the reaction of 2,3-dimethylpyrazine with pentyl halides under basic conditions. The reaction typically requires a strong base such as potassium carbonate and an appropriate solvent like dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethyl-5-pentylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated or nitro-substituted pyrazines.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-5-pentylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used as a flavoring agent in the food industry due to its distinctive odor and taste.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-5-pentylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a signaling molecule, binding to receptors on the surface of target cells and triggering a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethyl-5-pentylpyrazine can be compared with other similar compounds, such as:
3,5-Dimethyl-2-pentylpyrazine: Another alkyl-substituted pyrazine with similar chemical properties but different biological activities.
2-Heptyl-3,5-dimethylpyrazine: Known for its presence in insect secretions and its role in chemical communication.
3-Isopentyl-2,5-dimethylpyrazine: A structurally similar compound with distinct odor and flavor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
75492-00-1 |
|---|---|
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2,3-dimethyl-5-pentylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-4-5-6-7-11-8-12-9(2)10(3)13-11/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
VKYMJNLWOOCXDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CN=C(C(=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


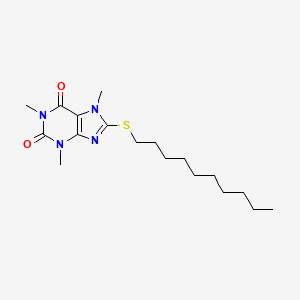

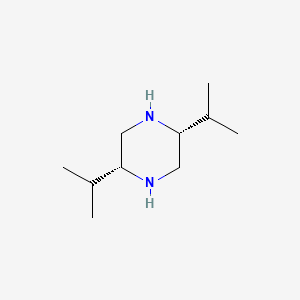


![[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride](/img/structure/B15345576.png)

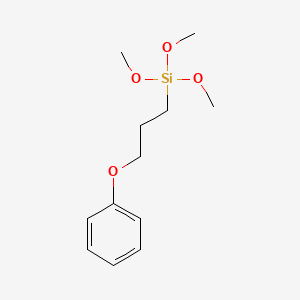
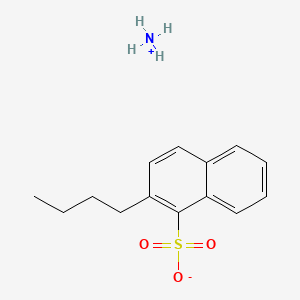

![[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B15345597.png)
